molecular formula C13H10O3 B1230894 Mycosinol CAS No. 111768-19-5

Mycosinol

Cat. No.: B1230894
CAS No.: 111768-19-5
M. Wt: 214.22 g/mol
InChI Key: FZRGCIPZQGXDCM-IZZDOVSWSA-N
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Description

Mycosinol (C₁₃H₁₀O₃, molecular weight: 214.22) is a naturally occurring antifungal compound isolated from Coleostephus myconis . Its pharmacological activity is attributed to its ability to disrupt fungal cell membranes, though its exact mechanism remains under investigation.

Properties

CAS No.

111768-19-5

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

(2E)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-dien-9-ol

InChI

InChI=1S/C13H10O3/c1-2-3-4-5-6-11-7-9-13(16-11)12(14)8-10-15-13/h6-10,12,14H,1H3/b11-6+

InChI Key

FZRGCIPZQGXDCM-IZZDOVSWSA-N

SMILES

CC#CC#CC=C1C=CC2(O1)C(C=CO2)O

Isomeric SMILES

CC#CC#C/C=C/1\C=CC2(O1)C(C=CO2)O

Canonical SMILES

CC#CC#CC=C1C=CC2(O1)C(C=CO2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key characteristics:

Compound Molecular Formula Molecular Weight Source Primary Activity Key Structural Features
This compound C₁₃H₁₀O₃ 214.22 Coleostephus myconis Antifungal Phenolic core, ketone group
Isoscopoletin C₁₀H₈O₄ 192.16 Artemisia spp. Antifungal, Antioxidant Coumarin derivative, hydroxyl groups
Hennadiol C₂₇H₄₂O₂ 442.71 Hedera helix Anti-inflammatory Triterpenoid, diol groups

Antifungal Efficacy and Mechanisms

  • This compound: Exhibits broad-spectrum antifungal activity by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. Its smaller molecular weight may enhance membrane permeability compared to larger terpenoids .
  • Isoscopoletin : Functions via reactive oxygen species (ROS) generation in fungal cells, leading to oxidative stress. Its coumarin backbone allows π-π interactions with microbial enzymes, enhancing binding affinity .
  • Its bulky triterpenoid structure may reduce cellular uptake efficiency compared to this compound .

Structural Advantages and Limitations

  • This compound’s Simplicity: The compact structure (C₁₃) enables efficient synthesis and modification, whereas Hennadiol’s complexity (C₂₇) complicates industrial-scale production .
  • However, this compound’s ketone group may confer higher stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycosinol
Reactant of Route 2
Mycosinol

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